molecular formula C14H19F2N3 B6995519 N-(3,3-difluoro-2,2-dimethylpentyl)-3H-benzimidazol-5-amine

N-(3,3-difluoro-2,2-dimethylpentyl)-3H-benzimidazol-5-amine

Cat. No.: B6995519
M. Wt: 267.32 g/mol
InChI Key: UOYFCVDNNYGTJV-UHFFFAOYSA-N
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Description

N-(3,3-difluoro-2,2-dimethylpentyl)-3H-benzimidazol-5-amine is a synthetic compound characterized by the presence of a benzimidazole ring and a difluorodimethylpentyl side chain

Properties

IUPAC Name

N-(3,3-difluoro-2,2-dimethylpentyl)-3H-benzimidazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19F2N3/c1-4-14(15,16)13(2,3)8-17-10-5-6-11-12(7-10)19-9-18-11/h5-7,9,17H,4,8H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOYFCVDNNYGTJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)(C)CNC1=CC2=C(C=C1)N=CN2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-difluoro-2,2-dimethylpentyl)-3H-benzimidazol-5-amine typically involves the following steps:

    Formation of the Benzimidazole Ring: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Difluorodimethylpentyl Side Chain: This step involves the alkylation of the benzimidazole ring with 3,3-difluoro-2,2-dimethylpentyl halide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-difluoro-2,2-dimethylpentyl)-3H-benzimidazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The difluorodimethylpentyl side chain can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole ring can lead to the formation of benzimidazole N-oxides.

Scientific Research Applications

N-(3,3-difluoro-2,2-dimethylpentyl)-3H-benzimidazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific properties, such as improved thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of N-(3,3-difluoro-2,2-dimethylpentyl)-3H-benzimidazol-5-amine involves its interaction with specific molecular targets. The benzimidazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The difluorodimethylpentyl side chain may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-difluoro-2,2-dimethylpentyl methanesulfonate
  • N-(3,3-Difluoro-2,2-dimethylpentyl)-2-(2-methyl-1H-imidazol-1-yl)-3-pyridinamine

Uniqueness

N-(3,3-difluoro-2,2-dimethylpentyl)-3H-benzimidazol-5-amine is unique due to the combination of the benzimidazole ring and the difluorodimethylpentyl side chain. This structural feature imparts specific chemical and biological properties that are not observed in similar compounds.

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